molecular formula C12H19NO B13259434 N-(Butan-2-yl)-4-ethoxyaniline

N-(Butan-2-yl)-4-ethoxyaniline

Cat. No.: B13259434
M. Wt: 193.28 g/mol
InChI Key: XAROSYDTKRFVLL-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-ethoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a butan-2-yl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Butan-2-yl)-4-ethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 4-ethoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-ethoxyaniline in a suitable solvent, such as ethanol or methanol.
  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
  • Slowly add butan-2-yl halide (e.g., butan-2-yl bromide) to the reaction mixture while stirring.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and extract the product using an organic solvent, such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(Butan-2-yl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

N-(Butan-2-yl)-4-ethoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-4-ethoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(Butan-2-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(Butan-2-yl)-4-chloroaniline: Similar structure but with a chloro group instead of an ethoxy group.

    N-(Butan-2-yl)-4-nitroaniline: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness

N-(Butan-2-yl)-4-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butan-2-yl-4-ethoxyaniline

InChI

InChI=1S/C12H19NO/c1-4-10(3)13-11-6-8-12(9-7-11)14-5-2/h6-10,13H,4-5H2,1-3H3

InChI Key

XAROSYDTKRFVLL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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